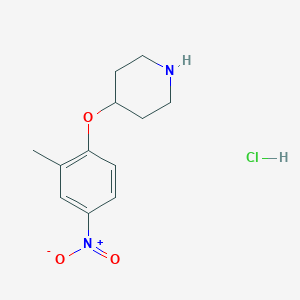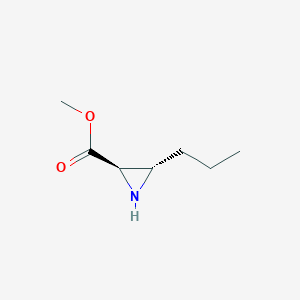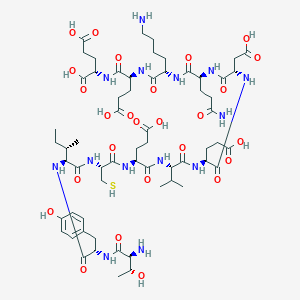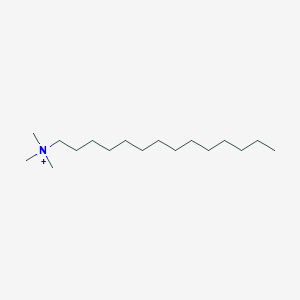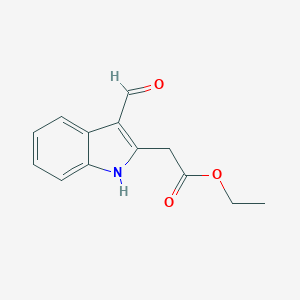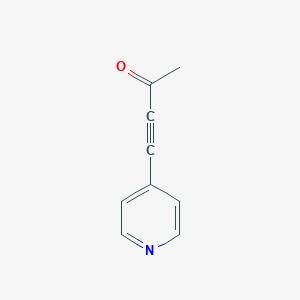
4-(Pyridin-4-yl)but-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-4-yl)but-3-yn-2-one is a chemical compound with a molecular formula of C10H7NO. It is commonly known as P4B and is a versatile building block for the synthesis of various organic compounds. P4B is widely used in scientific research, especially in the field of medicinal chemistry, due to its unique chemical properties and biological activities.
Wirkmechanismus
P4B exerts its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. P4B has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, P4B has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
P4B has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. P4B has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, P4B has been reported to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
P4B has several advantages for lab experiments, including its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, P4B has some limitations, including its potential toxicity and instability in certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of P4B. One direction is the synthesis and evaluation of new P4B derivatives with enhanced biological activities and reduced toxicity. Another direction is the development of new methods for the synthesis of P4B and its derivatives. Additionally, the potential use of P4B as a diagnostic imaging agent for cancer and other diseases is an area of future research.
Synthesemethoden
P4B can be synthesized through various methods, including the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Sonogashira coupling reaction involves the reaction of 4-iodopyridine with propargyl alcohol in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-1-butynyl acetate with phenylboronic acid in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
P4B is widely used in scientific research, especially in the field of medicinal chemistry. It is used as a building block for the synthesis of various organic compounds, including potential drugs. P4B has been reported to have various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential as a diagnostic imaging agent.
Eigenschaften
CAS-Nummer |
138852-30-9 |
|---|---|
Produktname |
4-(Pyridin-4-yl)but-3-yn-2-one |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-pyridin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,1H3 |
InChI-Schlüssel |
PREWLXZTKBBQHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CC=NC=C1 |
Kanonische SMILES |
CC(=O)C#CC1=CC=NC=C1 |
Synonyme |
3-Butyn-2-one,4-(4-pyridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



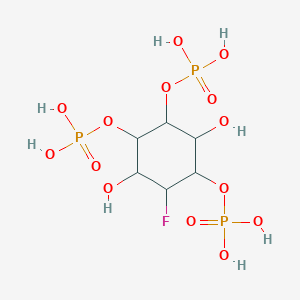
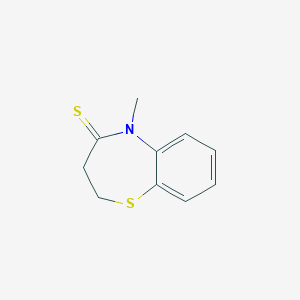
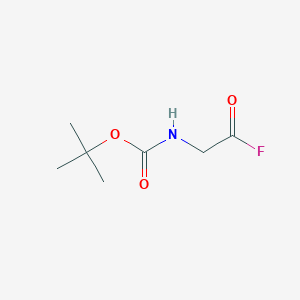
![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
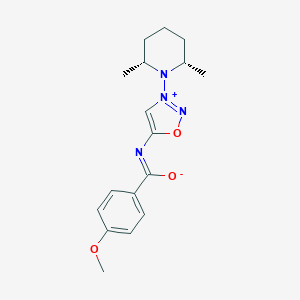
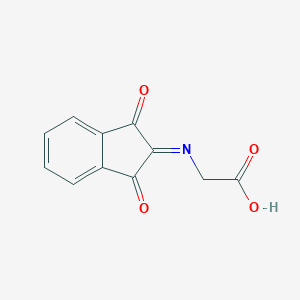
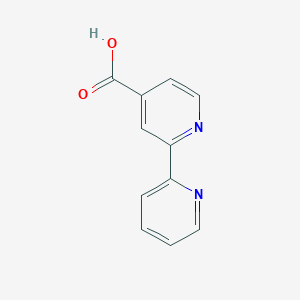
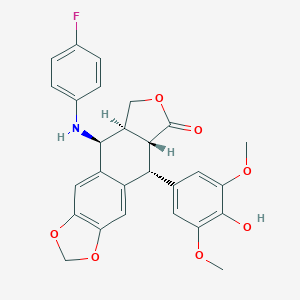
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
